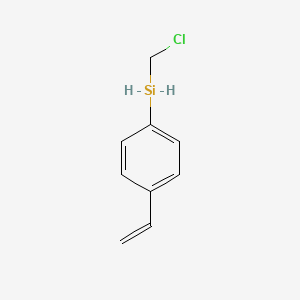
(Chloromethyl)(4-ethenylphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Chloromethyl)(4-ethenylphenyl)silane is an organosilicon compound characterized by the presence of a chloromethyl group and a 4-ethenylphenyl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(4-ethenylphenyl)silane typically involves the reaction of 4-ethenylphenylmagnesium bromide with chloromethylsilane. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of chloromethylsilanes, including this compound, is commonly achieved through the Müller-Rochow process. This process involves the reaction of silicon with chloromethane in the presence of a copper catalyst at temperatures between 250 and 300°C . The resulting chloromethylsilane can then be further reacted with 4-ethenylphenylmagnesium bromide to produce the desired compound.
Chemical Reactions Analysis
Types of Reactions
(Chloromethyl)(4-ethenylphenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as alkoxides or amines, to form new organosilicon compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Polymerization Reactions: The 4-ethenylphenyl group can participate in polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides or amines, and the reactions are typically carried out in polar solvents such as ethanol or methanol at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used, and the reactions are conducted under mild conditions to prevent over-oxidation.
Polymerization Reactions: Radical initiators such as azobisisobutyronitrile (AIBN) are used to initiate the polymerization of the 4-ethenylphenyl group.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups attached to the silicon atom.
Oxidation Reactions: Products include silanols and siloxanes, which have applications in coatings and adhesives.
Polymerization Reactions: Products include polymers with unique mechanical and thermal properties.
Scientific Research Applications
(Chloromethyl)(4-ethenylphenyl)silane has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials with unique properties, such as high thermal stability and mechanical strength.
Organic Synthesis: Serves as a building block for the synthesis of complex organosilicon compounds.
Biology and Medicine:
Mechanism of Action
The mechanism of action of (Chloromethyl)(4-ethenylphenyl)silane involves the reactivity of the chloromethyl group and the 4-ethenylphenyl group. The chloromethyl group can undergo nucleophilic substitution reactions, while the 4-ethenylphenyl group can participate in polymerization reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
(Chloromethyl)dimethylsilane: Similar in structure but with two methyl groups instead of the 4-ethenylphenyl group.
(Chloromethyl)trichlorosilane: Contains three chlorine atoms attached to the silicon atom, making it more reactive.
(Chloromethyl)triethoxysilane: Contains three ethoxy groups, which make it more suitable for sol-gel processes.
Uniqueness
(Chloromethyl)(4-ethenylphenyl)silane is unique due to the presence of the 4-ethenylphenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring polymerization and the formation of advanced materials .
Properties
Molecular Formula |
C9H11ClSi |
|---|---|
Molecular Weight |
182.72 g/mol |
IUPAC Name |
chloromethyl-(4-ethenylphenyl)silane |
InChI |
InChI=1S/C9H11ClSi/c1-2-8-3-5-9(6-4-8)11-7-10/h2-6H,1,7,11H2 |
InChI Key |
BAVGUNNLGCVGDH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)[SiH2]CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















